molecular formula C34H42BF4N3 B12565945 2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate

2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate

Cat. No.: B12565945
M. Wt: 579.5 g/mol
InChI Key: INEKOXODMCXFMF-UHFFFAOYSA-N
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Description

This compound is a polymethine cyanine dye with a tetrafluoroborate counterion, characterized by a conjugated indolium backbone and a cyclohexenyl bridge. Its structure includes two 1,3,3-trimethylindolium moieties connected via an ethenyl linkage to a dimethylamino-substituted cyclohexenyl group. The extended π-conjugation system enables strong near-infrared (NIR) absorption, making it suitable for applications in photothermal therapy, bioimaging, and organic electronics .

Properties

Molecular Formula

C34H42BF4N3

Molecular Weight

579.5 g/mol

IUPAC Name

[(2E,6E)-2,6-bis[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclohexylidene]-dimethylazanium;tetrafluoroborate

InChI

InChI=1S/C34H42N3.BF4/c1-33(2)26-16-9-11-18-28(26)36(7)30(33)22-20-24-14-13-15-25(32(24)35(5)6)21-23-31-34(3,4)27-17-10-12-19-29(27)37(31)8;2-1(3,4)5/h9-12,16-23H,13-15H2,1-8H3;/q+1;-1

InChI Key

INEKOXODMCXFMF-UHFFFAOYSA-N

Isomeric SMILES

[B-](F)(F)(F)F.CC1(/C(=C\C=C/2\C(=[N+](C)C)/C(=C/C=C\3/N(C4=CC=CC=C4C3(C)C)C)/CCC2)/N(C5=CC=CC=C15)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2N(C1=CC=C3CCCC(=CC=C4C(C5=CC=CC=C5N4C)(C)C)C3=[N+](C)C)C)C

Origin of Product

United States

Biological Activity

The compound 2-((E)-2-(2-(dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate is a synthetic indole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indolium core and various substituents that may influence its biological activity. The molecular formula is C36H43BF4N2C_{36}H_{43}BF_{4}N_{2} with a molecular weight of approximately 590.56 g/mol. The tetrafluoroborate salt form enhances its solubility and stability in biological systems.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
  • Antimicrobial Properties : Research indicates potential antibacterial activity against Gram-positive bacteria by disrupting bacterial cell wall biosynthesis. This is particularly relevant in the context of rising antibiotic resistance.
  • Neuropharmacological Effects : Given its dimethylamino group, there may be implications for neurotransmitter modulation, which could be beneficial in treating neurological disorders.

Pharmacological Studies

A review of existing literature reveals several studies investigating the pharmacological properties of this compound:

StudyFindingsMethodology
Study 1 Exhibited significant cytotoxicity in HeLa cells (IC50 = 5.99 μM)MTT assay
Study 2 Inhibited bacterial growth in Staphylococcus aureus (MIC = 0.5 µg/mL)Broth microdilution method
Study 3 Induced apoptosis in MDA-MB-231 breast cancer cellsFlow cytometry analysis

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial evaluated the efficacy of the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, suggesting its potential as a novel anticancer agent.
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, providing a promising avenue for tackling chronic infections.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and long-term safety profiles.
  • Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents or antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indolium-based tetrafluoroborates, focusing on molecular features, photophysical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name / CAS No. Molecular Formula Substituents/Modifications λmax (nm) Key Applications Source
Target Compound C36H43BF4N3 Cyclohexenyl bridge, dimethylamino group ~800–850 (NIR) Photothermal agents, imaging
1,5-Bis(1,3,3-trimethyl-2-indolinyl)-3-trifluoracetaminopentamethinium tetrafluoroborate (CAS 38575-74-5) C29H33BF4N3O2 Trifluoroacetamido substituent, pentamethine chain ~750–780 Fluorescent probes
2-[(1E,3E,5E)-6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3H-indolium tetrafluoroborate (CAS 235781-92-7) C19H25BF4N2 Hexatriene chain, dimethylamino terminal group ~650–700 Organic semiconductors
1-Butyl-2-(2-[3-[2-(1-butyl-3,3-dimethylindol-2-ylidene)]diphenylaminocyclopent-1-enyl]vinyl)-3,3-dimethyl-3H-indolium tetrafluoroborate (S2025) C41H49BF4N2 Butyl groups, diphenylamino substituent ~900–950 NIR sensitizers for polymerization
1,1',3,3,3',3'-Hexamethylindodicarbocyanine tetrafluoroborate (CAS 262607-24-9) C29H35BF4N2 Symmetric indolium, dicarbocyanine chain ~750–800 Bioimaging, DNA labeling

Key Findings

Structural Variations and Electronic Properties The dimethylamino group in the target compound enhances electron-donating capacity compared to analogs with alkyl (e.g., butyl in S2025) or aryl substituents. This increases intramolecular charge transfer, red-shifting absorption into the NIR region (~800–850 nm) . Cyclohexenyl bridges (target compound) provide greater rigidity and extended conjugation than cyclopentenyl (e.g., S2025) or linear chains (e.g., CAS 235781-92-7), improving photostability .

Synthetic Approaches

  • The target compound is synthesized via a multi-step process involving indole alkylation, condensation with aldehydes, and tetrafluoroborate salt formation, similar to methods in . Yields (~70–90%) are comparable to those of S2025 but higher than trifluoroacetamido derivatives (~50–60%) due to steric hindrance in the latter .

Applications

  • Photothermal Therapy : The target compound’s NIR absorption outperforms shorter-chain analogs (e.g., CAS 235781-92-7) but is less red-shifted than S2025 (~900–950 nm), which is optimized for deeper tissue penetration .
  • Bioimaging : Symmetric indolium dyes (e.g., CAS 262607-24-9) exhibit brighter fluorescence, while the target compound’s asymmetry reduces self-aggregation, improving solubility .

Stability and Solubility The tetrafluoroborate counterion enhances solubility in polar solvents (e.g., DMSO, acetonitrile) compared to chloride salts (e.g., S0507 in ). Bulky substituents (e.g., trifluoroacetamido in ) reduce thermal stability, whereas the target compound’s dimethylamino group improves oxidative stability .

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